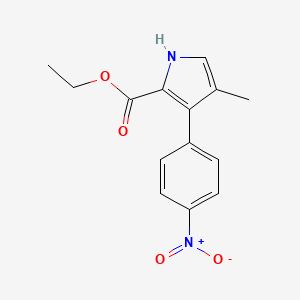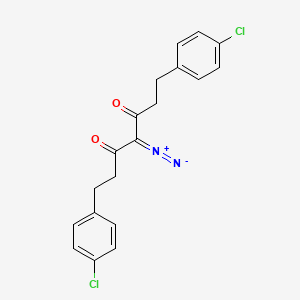
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of curcumin, a natural food dye used in traditional cooking in Asia. Curcuminoids, including this compound, are known for their antitumor, antioxidant, antimutagenic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate involves several steps. The compound is typically synthesized through a series of reactions starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds, which are then further reacted to produce the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also incorporate green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Scientific Research Applications
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, the compound’s antitumor, antioxidant, and anti-inflammatory properties make it a valuable tool for investigating disease mechanisms and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,7-bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme activity and gene expression. The molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest that the compound may exert its effects through the modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
1,7-Bis(4-chlorophenyl)-4-diazonio-5-oxohept-3-en-3-olate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other curcuminoid analogues, such as 1,7-bis(4-methoxyphenyl)-4-diazonio-5-oxohept-3-en-3-olate and 1,7-bis(4-hydroxyphenyl)-4-diazonio-5-oxohept-3-en-3-olate. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique properties of this compound make it a valuable compound for various scientific research applications .
Properties
CAS No. |
123953-62-8 |
|---|---|
Molecular Formula |
C19H16Cl2N2O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1,7-bis(4-chlorophenyl)-4-diazoheptane-3,5-dione |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-15-7-1-13(2-8-15)5-11-17(24)19(23-22)18(25)12-6-14-3-9-16(21)10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
GXJYVHCZGWWYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(=[N+]=[N-])C(=O)CCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)


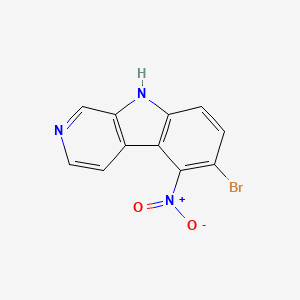
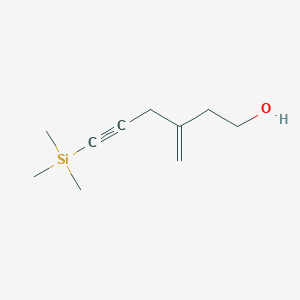
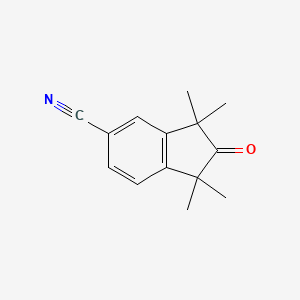
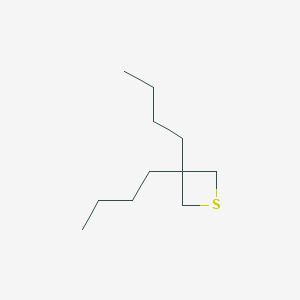
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
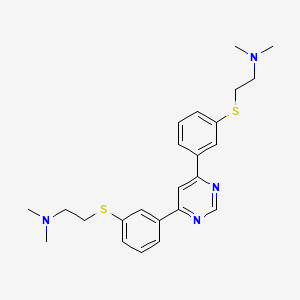
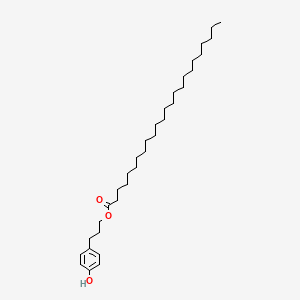

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
